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Introduction
THRX-195518 is the primary and pharmacologically active metabolite of revefenacin, a long-

acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic

obstructive pulmonary disease (COPD). Understanding the in vitro pharmacological profile of

THRX-195518 is crucial for a comprehensive assessment of the clinical pharmacology of

revefenacin, as the metabolite contributes to the overall systemic exposure. This technical

guide provides a detailed overview of the in vitro pharmacology of THRX-195518, focusing on

its interaction with muscarinic receptors.

Receptor Binding Profile
THRX-195518 exhibits affinity for all five human muscarinic acetylcholine receptor subtypes

(M1-M5). Its binding affinity has been characterized as being 3- to 10-fold lower than that of its

parent compound, revefenacin.[1]

Quantitative Binding Affinity Data
A comprehensive radioligand competition binding assay was conducted to determine the

binding profile of THRX-195518 at the five human muscarinic receptor subtypes.[1] While the

specific equilibrium dissociation constants (Ki) for THRX-195518 at each receptor subtype are

not publicly available, the relative binding affinity compared to revefenacin has been reported.
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For the M3 receptor, THRX-195518 has a 10-fold lower binding affinity than revefenacin.[2][3]

[4]

Receptor Subtype
THRX-195518 Binding
Affinity (Ki)

Relative Affinity vs.
Revefenacin

M1 Data not publicly available 3- to 10-fold lower

M2 Data not publicly available 3- to 10-fold lower

M3 Data not publicly available 10-fold lower[2][3][4]

M4 Data not publicly available 3- to 10-fold lower

M5 Data not publicly available 3- to 10-fold lower

Functional Activity
In vitro functional assays have confirmed that THRX-195518 acts as a muscarinic receptor

antagonist. The U.S. Food and Drug Administration (FDA) has concluded that THRX-195518 is

an active metabolite that could contribute to the systemic antimuscarinic pharmacodynamic

activity of revefenacin.

Experimental Protocols
Detailed experimental protocols for the specific in vitro studies on THRX-195518 are not

publicly available. However, based on standard methodologies for characterizing muscarinic

receptor ligands, the following protocols are representative of the likely experimental designs

employed.

Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its

ability to displace a known radiolabeled ligand from its receptor.

Objective: To determine the binding affinity of THRX-195518 for the five human muscarinic

receptor subtypes (M1-M5).

Methodology:
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Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human

Embryonic Kidney (HEK293) cells stably expressing one of the five human muscarinic

receptor subtypes are cultured and harvested. The cell membranes are then prepared by

homogenization and centrifugation to isolate the fraction containing the receptors.

Binding Reaction: In a multi-well plate, the prepared cell membranes are incubated with a

fixed concentration of the radiolabeled muscarinic antagonist, [³H]-N-methylscopolamine

([³H]NMS), and varying concentrations of the unlabeled test compound (THRX-195518).

Incubation: The reaction mixture is incubated at room temperature for a sufficient time to

reach equilibrium.

Separation of Bound and Free Radioligand: The bound radioligand is separated from the free

radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

Quantification: The amount of radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the

concentration of the test compound that inhibits 50% of the specific binding of the radioligand

(IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Preparation Assay Data Analysis
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Radioligand Binding Assay Workflow

Functional Antagonism Assay (e.g., Calcium
Mobilization)
This assay measures the ability of a compound to inhibit the functional response induced by a

known agonist, such as a change in intracellular calcium concentration.
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Objective: To determine the functional potency of THRX-195518 as an antagonist at Gq-

coupled muscarinic receptors (M1, M3, M5).

Methodology:

Cell Culture and Dye Loading: Cells expressing the target muscarinic receptor are seeded in

a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Compound Incubation: The cells are pre-incubated with varying concentrations of the

antagonist (THRX-195518).

Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., acetylcholine or

carbachol) is added to the wells to stimulate the receptors.

Signal Detection: The change in fluorescence intensity, which corresponds to the change in

intracellular calcium concentration, is measured in real-time using a fluorescence plate

reader.

Data Analysis: The data are analyzed to determine the concentration of the antagonist that

causes a 50% inhibition of the agonist-induced response (IC50).

Preparation Assay Data Analysis
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Calcium Mobilization Assay Workflow

Signaling Pathways
THRX-195518, as a muscarinic antagonist, competitively binds to muscarinic receptors and

blocks the binding of the endogenous agonist, acetylcholine. This prevents the activation of

downstream signaling pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1426059?utm_src=pdf-body
https://www.benchchem.com/product/b1426059?utm_src=pdf-body
https://www.benchchem.com/product/b1426059?utm_src=pdf-body-img
https://www.benchchem.com/product/b1426059?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gq/11-Coupled Receptors (M1, M3, M5): By blocking these receptors, THRX-195518
prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol

trisphosphate (IP3) and diacylglycerol (DAG). This leads to a prevention of the release of

intracellular calcium and the activation of protein kinase C (PKC).

Gi/o-Coupled Receptors (M2, M4): Antagonism of these receptors by THRX-195518
prevents the inhibition of adenylyl cyclase, thus blocking the decrease in cyclic AMP (cAMP)

levels that would normally be induced by an agonist.
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Antagonist Action
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Muscarinic Antagonist Signaling Pathway

Conclusion
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THRX-195518 is an active metabolite of revefenacin and a competitive antagonist of all five

human muscarinic receptor subtypes. Its in vitro binding affinity is moderately lower than that of

its parent compound. This pharmacological profile suggests that while revefenacin is the

primary contributor to the therapeutic effect in the lungs, THRX-195518 may contribute to the

systemic antimuscarinic effects observed. Further disclosure of quantitative binding and

functional data would allow for a more precise characterization of its pharmacological profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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